Cyclopent(hi)acephenanthrylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[8.6.1.12,5.014,17.09,18]octadeca-1,3,5(18),6,8,10,12,14(17),15-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSMXDUSWZTIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150905 | |
| Record name | Cyclopent(hi)acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114959-37-4 | |
| Record name | Cyclopent[hi]acephenanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114959-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent(hi)acephenanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114959374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopent(hi)acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties
The physicochemical properties of Cyclopent(hi)acephenanthrylene are crucial for understanding its behavior in various environments and for its potential applications. While comprehensive experimental data for this specific compound is limited in publicly available literature, some of its key properties can be inferred from its chemical structure and from studies on related PAHs.
Table 1: of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀ |
| Molecular Weight | 226.27 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Appearance | Data not available |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and characterization of complex organic molecules like Cyclopent(hi)acephenanthrylene. The following sections detail the expected and reported spectroscopic data for this compound.
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the 1H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be dependent on the specific electronic environment of each proton.
Table 2: 1H NMR for this compound
| Chemical Shift (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| Data not available |
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. The 13C NMR spectrum of this compound would exhibit a series of signals corresponding to the 18 carbon atoms in its structure. The chemical shifts would provide insights into the electronic nature of the different carbon environments within the aromatic system.
Table 3: 13C NMR for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be complex, with multiple absorption bands corresponding to π-π* transitions within the extended aromatic system. The presence of the five-membered ring in the cyclopenta-fused system typically leads to a bathochromic (red) shift in the absorption maxima compared to their all-benzenoid analogues.
Table 4: UV-Vis for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
|---|---|---|
| Data not available |
Synthesis and Formation
The synthesis of Cyclopent(hi)acephenanthrylene is a challenging task due to its complex and strained ring system. The primary method reported for its formation is through high-temperature pyrolytic reactions.
Flash vacuum pyrolysis (FVP) is a key technique used to synthesize highly reactive and strained molecules. The formation of this compound has been achieved through the FVP of various precursors, most notably derivatives of triphenylene (B110318). researchgate.netrsc.org
The conversion of triphenylene (C₁₈H₁₂) to this compound (C₁₈H₁₀) under FVP conditions at temperatures ranging from 900-1100°C has been investigated. researchgate.net This process involves the pyrolysis of triphenylene-1,2- and -2,3-dicarboxylic anhydrides, as well as diallyl triphenylene-1,3- and -1,4-dicarboxylates. researchgate.net These precursors generate didehydrotriphenylene intermediates in the gas phase, which then rearrange to form a mixture of this compound and triphenylene in varying yields. researchgate.net
A more direct route to this compound involves the pyrolysis of 9,10-diethynylphenanthrene (C₁₈H₁₀). This reaction has been reported to yield this compound in good yield. researchgate.net
Reactivity
The reactivity of CP-PAHs, including Cyclopent(hi)acephenanthrylene, is a subject of considerable interest due to the influence of the fused five-membered ring on the electronic properties of the aromatic system.
CP-PAHs are generally more reactive than their all-benzenoid counterparts. The presence of the five-membered ring introduces strain and alters the π-electron distribution, leading to enhanced reactivity in certain reactions.
Detailed experimental studies on the specific chemical reactions of this compound are scarce in the available literature. However, based on the general reactivity of CP-PAHs, it can be postulated that it would be susceptible to reactions such as oxidation and addition reactions at the five-membered ring.
Computational Studies
Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules that may be difficult to study experimentally.
While specific DFT studies on Cyclopent(hi)acephenanthrylene are not widely reported, such calculations would be instrumental in predicting its geometric parameters, electronic properties (such as HOMO-LUMO gap), and spectroscopic characteristics. For the broader class of CP-PAHs, DFT calculations have been used to understand their electronic structure and reactivity.
Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the electron-donating and electron-accepting capabilities of this compound, which are crucial for understanding its reactivity and potential applications in organic electronics.
Table 5: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Occurrence in Environmental and Combustion Systems
Cyclopent(hi)acephenanthrylene has been identified as a product of incomplete combustion and has been detected in environmental samples.
Studies have identified this compound in the tars produced from the pyrolysis of brown coal. mq.edu.au It has also been detected in ethylene (B1197577) flames, highlighting its formation in high-temperature environments. epa.gov
Q & A
Q. What are the optimal experimental conditions for synthesizing cyclopent[hi]acephenanthrylene in controlled pyrolysis studies?
Methodological Answer: Cyclopent[hi]acephenanthrylene is typically synthesized via catechol or propyne pyrolysis at temperatures ranging from 600–900°C. Experimental designs should monitor yields using gas chromatography-mass spectrometry (GC-MS), with temperature gradients calibrated to optimize polycyclic aromatic hydrocarbon (PAH) formation. Co-pyrolysis of catechol with propyne enhances selectivity due to synergistic radical recombination pathways .
Q. How can cyclopent[hi]acephenanthrylene be distinguished from structurally similar PAHs like fluoranthene in environmental samples?
Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with retention index matching on non-polar GC columns (e.g., DB-5) is critical. Cyclopent[hi]acephenanthrylene (CAS RN 27208-37-3) exhibits distinct fragmentation patterns compared to fluoranthene (CAS RN 206-44-0), particularly in m/z 226 → 202 transitions. Isotopic labeling (e.g., deuterated standards) further reduces co-elution risks .
Q. What are the primary challenges in quantifying cyclopent[hi]acephenanthrylene in complex matrices?
Methodological Answer: Matrix interference from co-eluting PAHs necessitates rigorous sample cleanup, including silica gel chromatography and accelerated solvent extraction (ASE). Quantification requires internal standards (e.g., cyclopenta[cd]pyrene-d12) to correct for recovery losses. Limit of detection (LOD) improvements are achievable via tandem MS/MS with collision-induced dissociation (CID) .
Advanced Research Questions
Q. How do reaction mechanisms differ between cyclopent[hi]acephenanthrylene formation in biomass pyrolysis versus fossil fuel combustion?
Methodological Answer: Biomass-derived cyclopent[hi]acephenanthrylene forms via lignin decomposition intermediates (e.g., catechol), while fossil fuel pathways involve alkyl-PAH cyclization. Mechanistic studies should employ isotopic tracing (e.g., ¹³C-labeled precursors) and density functional theory (DFT) to map radical recombination pathways. Contrasting fluoranthene/pyrene ratios (<1 vs. ≥1) distinguish biogenic vs. petrogenic sources .
Q. What computational models best predict the environmental persistence and toxicity of cyclopent[hi]acephenanthrylene?
Methodological Answer: Quantitative structure-activity relationship (QSAR) models incorporating octanol-water partition coefficients (log Kow ≈ 5.2) and molecular orbital energy gaps (ΔE ≈ 4.3 eV) predict moderate bioaccumulation potential. Toxicity assays using Daphnia magna or Vibrio fischeri should validate these models, with attention to photooxidation byproducts .
Q. How can contradictions in reported cyclopent[hi]acephenanthrylene yields across studies be resolved?
Methodological Answer: Discrepancies often arise from variations in pyrolysis residence times or quenching rates. Systematic reviews (per PRISMA guidelines) should meta-analyze datasets using fixed-effect models, with sensitivity analyses for reactor types (e.g., fluidized bed vs. tubular). Reproducibility requires standardized reporting of temperature ramps and carrier gas flow rates .
Q. What advanced spectroscopic techniques elucidate the electronic structure of cyclopent[hi]acephenanthrylene?
Methodological Answer: Synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy at the carbon K-edge reveals π* resonances unique to fused pentagonal rings. Coupled with Raman spectroscopy (D and G bands at 1350 cm⁻¹ and 1580 cm⁻¹), this identifies strain-induced bond distortions critical for reactivity studies .
Guidelines for Research Design
- Experimental Reproducibility : Document pyrolysis parameters (e.g., heating rate, gas composition) using the Minimum Information About a Pyrolysis Experiment (MIAPE) framework .
- Ethical Data Analysis : Avoid p-hacking by pre-registering hypotheses and employing Bonferroni corrections for multiple comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
